5-Hydroxyquinoline-8-carbaldehyde

Catalog No.
S15851590
CAS No.
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyquinoline-8-carbaldehyde

Product Name

5-Hydroxyquinoline-8-carbaldehyde

IUPAC Name

5-hydroxyquinoline-8-carbaldehyde

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)8-2-1-5-11-10(7)8/h1-6,13H

InChI Key

GPFAHISMTHUNHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C=O)O
, including:

  • Condensation Reactions: It can undergo condensation with various carbonyl compounds to form chalcones and other derivatives. For example, it readily reacts with substituted benzaldehydes and acetophenones in basic ethanolic media to yield high yields of chalcone products .
  • Bromination: The compound can be brominated to produce brominated derivatives, which may exhibit enhanced biological activities .
  • Formation of Oximes and Hydrazones: The aldehyde group can be converted into oximes or hydrazones, expanding the range of potential derivatives for further chemical exploration .

These reactions highlight the versatility of 5-hydroxyquinoline-8-carbaldehyde in synthetic organic chemistry.

5-Hydroxyquinoline-8-carbaldehyde and its derivatives exhibit a range of biological activities, making them subjects of interest in pharmacological research. Key activities include:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antiviral Activity: Certain studies indicate that compounds derived from 8-hydroxyquinoline may have antiviral properties, potentially useful against specific viral infections .
  • Metal Chelation: The chelating ability of 5-hydroxyquinoline-8-carbaldehyde allows it to form stable complexes with metal ions, which is beneficial in treating metal toxicity and neurodegenerative diseases associated with metal accumulation .

The synthesis of 5-hydroxyquinoline-8-carbaldehyde can be achieved through various methods:

  • Reymond-Thiman Reaction: This traditional method involves the reaction of 8-hydroxyquinoline with chloroform and sodium hydroxide under reflux conditions to yield 5-formyl-8-hydroxyquinoline .
  • Betti Reaction: This method allows for the efficient synthesis of 8-hydroxyquinoline derivatives, including 5-hydroxyquinoline-8-carbaldehyde, through reactions involving amides and aldehydes .
  • Bromination Followed by Functionalization: Starting from brominated derivatives, further functionalization can lead to the formation of 5-hydroxyquinoline-8-carbaldehyde through selective reactions with carbonyl compounds .

These methods provide researchers with multiple pathways to synthesize this important compound.

5-Hydroxyquinoline-8-carbaldehyde has several applications across different fields:

  • Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects against cancer and viral diseases.
  • Analytical Chemistry: The compound is used as a chelating agent in analytical techniques for metal ion detection and quantification.
  • Material Science: Derivatives may find applications in developing new materials due to their unique electronic properties.

Studies on the interactions of 5-hydroxyquinoline-8-carbaldehyde with biological targets have revealed its potential as a chelator for metal ions. These interactions are crucial for understanding its mechanism of action in biological systems, particularly regarding its ability to modulate metal ion availability in enzymatic processes and disease states.

Several compounds share structural similarities with 5-hydroxyquinoline-8-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure/FeaturesUnique Aspects
8-HydroxyquinolineHydroxyl group at position 8Known for strong metal chelation properties
5-Acetyl-8-hydroxyquinolineAcetyl group at position 5Exhibits different reactivity patterns
6-HydroxyquinolineHydroxyl group at position 6Different biological activity profile
7-Bromo-8-hydroxyquinolineBromine substituent at position 7Enhanced reactivity due to halogen substitution

Each compound possesses distinct chemical properties and biological activities, making them valuable for specific applications while sharing a common framework within the quinoline family.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.047678466 g/mol

Monoisotopic Mass

173.047678466 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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